molecular formula C17H11ClF2N2O B2364220 6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one CAS No. 1211224-11-1

6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one

Cat. No. B2364220
CAS RN: 1211224-11-1
M. Wt: 332.73
InChI Key: RYZAXUGXLCOANV-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one, also known as CPY-3, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

6-(4-Chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one and its derivatives have been studied for their potential as corrosion inhibitors. Kalai et al. (2020) investigated the corrosion inhibition performance of three pyridazinone derivatives, including this compound, for mild steel in 1 M HCl medium. The study employed weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques. The derivatives were found to be mixed inhibitors affecting both cathodic hydrogen evolution and anodic metal dissolution. 3b, a closely related compound, exhibited the best inhibitive action, which may be attributed to its electron acceptance ability (Kalai et al., 2020).

Antibacterial and Antifungal Properties

A study by Sukuroglu et al. (2012) on new 3(2H)-pyridazinone derivatives reported antibacterial, antifungal, antimycobacterial, and cytotoxic activities. Specifically, two compounds showed activity against both Gram-positive and Gram-negative bacteria, with most compounds being active against E. coli ATCC 35218. Some of these compounds exhibited promising antimicrobial activities, highlighting the potential of this compound derivatives in this field (Sukuroglu et al., 2012).

Anticonvulsant and Immunosuppressive Activity

R. Zabska and T. Jakóbiec (1984) synthesized new 2-substituted derivatives of 5-aminomethyl-6-(p-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one, revealing some compounds showing anticonvulsant activity, while others possessed immunosuppressive activity. This study indicates the therapeutic potential of these compounds in neurological and immune system disorders (Zabska & Jakóbiec, 1984).

Molecular Structure Analysis

Sallam et al. (2021) conducted a study on the synthesis, structure analysis, and Hirshfeld surface studies of a pyridazine analog. This research offers insights into the molecular structure and interactions of such compounds, contributing to a deeper understanding of their chemical properties and potential applications (Sallam et al., 2021).

properties

IUPAC Name

6-(4-chlorophenyl)-2-[(3,5-difluorophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O/c18-13-3-1-12(2-4-13)16-5-6-17(23)22(21-16)10-11-7-14(19)9-15(20)8-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZAXUGXLCOANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC(=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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